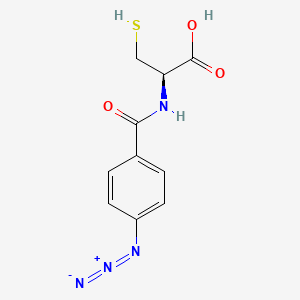

(4-Azidobenzoyl)cysteine

Beschreibung

Eigenschaften

Molekularformel |

C10H10N4O3S |

|---|---|

Molekulargewicht |

266.28 g/mol |

IUPAC-Name |

(2R)-2-[(4-azidobenzoyl)amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C10H10N4O3S/c11-14-13-7-3-1-6(2-4-7)9(15)12-8(5-18)10(16)17/h1-4,8,18H,5H2,(H,12,15)(H,16,17)/t8-/m0/s1 |

InChI-Schlüssel |

JLNQJWQAFNTRJH-QMMMGPOBSA-N |

Isomerische SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CS)C(=O)O)N=[N+]=[N-] |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)NC(CS)C(=O)O)N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key reagents:

- 4-Azidobenzoyl chloride : a reactive acyl chloride used to introduce the azidobenzoyl group.

- Cysteine or cystine : the amino acid substrate providing the thiol and amino functional groups.

- Coupling reagents (e.g., HOBt, HCTU, DIEA) may be employed in some protocols to facilitate amide bond formation when using carboxylic acid derivatives rather than acyl chlorides.

Detailed Preparation Methods

Direct Acylation of Cysteine with 4-Azidobenzoyl Chloride

One classical method involves reacting cysteine or cystine with 4-azidobenzoyl chloride under controlled conditions to form (4-azidobenzoyl)cysteine or its disulfide dimer derivatives.

- Procedure : Cystine (the disulfide form of cysteine) is reacted with 4-azidobenzoyl chloride in an aqueous or mixed solvent system, often under mild basic conditions to neutralize the released HCl and promote nucleophilic attack by the amino or thiol groups.

- Outcome : Formation of N,N'-bis(4-azidobenzoyl)cystine or mono-substituted derivatives depending on stoichiometry and reaction conditions.

- Purification : The reaction mixture is evaporated under reduced pressure at mild temperatures (~40°C) in the dark to avoid azide decomposition. The residue is dissolved in water and extracted with benzene to remove non-polar by-products. Thin layer chromatography (TLC) is used to monitor the reaction and separate products.

Coupling via N-Hydroxysuccinimidyl 4-Azidobenzoate

An alternative route uses N-hydroxysuccinimidyl 4-azidobenzoate as an activated ester to acylate cysteine:

Solid-Phase Peptide Synthesis (SPPS) Incorporation

For applications involving peptides or proteins, (4-azidobenzoyl)cysteine can be incorporated during peptide synthesis:

- Cysteine residues bearing the 4-azidobenzoyl group can be introduced via Fmoc SPPS using suitably protected amino acid derivatives.

- After peptide assembly, cleavage, and purification, the azidobenzoyl-cysteine containing peptide segments are ligated via native chemical ligation (NCL) or other peptide coupling strategies to form the final product.

Reaction Conditions and Parameters

Analytical and Monitoring Techniques

- Thin Layer Chromatography (TLC) : Used to monitor reaction progress and identify mono- and bis-substituted products.

- High-Performance Liquid Chromatography (HPLC) : For purification and yield determination, especially in peptide synthesis.

- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and purity.

- UV-Vis Spectroscopy : To detect azide group presence and stability.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct acylation with acyl chloride | Cystine + 4-azidobenzoyl chloride | Mild base, aqueous/organic solvent, RT | N,N'-bis(4-azidobenzoyl)cystine | Simple, direct | Possible side reactions, requires careful light protection |

| Activated ester coupling | Cystine + N-hydroxysuccinimidyl 4-azidobenzoate | Aqueous buffer, RT | Water-soluble photoaffinity reagent | High selectivity, cleavable linkage | Availability of activated ester |

| Peptide synthesis incorporation | Fmoc-Cys + 4-azidobenzoyl derivatives | Fmoc SPPS, standard peptide coupling | Azidobenzoyl-cysteine containing peptides | Site-specific incorporation | Requires peptide synthesis expertise |

| Amide bond formation | 4-Azidobenzoic acid + cysteine | HOBt, HCTU, DIEA, organic solvent | Amide-linked azidobenzoyl-cysteine | Milder conditions, versatile | Longer reaction times, reagent cost |

Analyse Chemischer Reaktionen

Types of Reactions: (4-Azidobenzoyl)cysteine undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide and various nucleophiles.

Cycloaddition: Copper(I) catalysts are commonly used for Huisgen cycloaddition.

Reduction: Triphenylphosphine or other reducing agents.

Major Products:

Substitution Products: Amines or other substituted derivatives.

Cycloaddition Products: Triazoles.

Reduction Products: Amines.

Wissenschaftliche Forschungsanwendungen

N-(4-Azidobenzoyl)cysteine and its derivatives are used in chemical biology, particularly as crosslinking reagents in the study of protein interactions . These compounds contain an azidobenzoyl group, which, upon photoactivation, forms a reactive nitrene that can covalently insert into nearby chemical bonds, allowing for the crosslinking of interacting molecules . Additionally, they contain a cysteine moiety, which allows for further chemical modifications and bioconjugation .

Scientific Research Applications

(1) Protein Interaction Studies

- Photoaffinity Labeling: N-(4-azidobenzoyl)cysteine derivatives are employed as photoaffinity labels to identify protein-binding sites and map protein-protein interactions . Upon irradiation with UV light, the azido group is converted to a highly reactive nitrene, which can then form a covalent bond with a nearby amino acid residue .

- Crosslinking Reagent: These compounds can be used to stabilize and identify interacting proteins. For example, N-(4-azidobenzoyl)-putrescine was synthesized and covalently bound to rabbit skeletal muscle actin . Upon irradiation, this reagent induced covalent intermolecular cross-linking, which was used to identify interacting residues within the actin filament .

- Case Study: N-(4-azidobenzoyl)-putrescine was incorporated into G-actin, and the labeled G-actin was polymerized. Irradiation of the F-actin led to covalent intermolecular cross-linking . A cross-linked peptide complex was isolated, and sequence analysis and mass spectrometry revealed that Gln-41 was cross-linked to Lys-113 in adjacent actin monomers .

(2) Synthesis and Chemical Properties

- Heterobifunctional Cross-linking Reagents: N-(4-azidobenzoyl)cysteine derivatives can serve as heterobifunctional cross-linking reagents, useful for studying biological interactions between proteins . These reagents typically contain two reactive groups with different specificities, allowing for controlled cross-linking experiments .

- Cleavable Photoaffinity Reagents: Some N-(4-azidobenzoyl)cysteine derivatives are designed to be cleavable, allowing for the release of cross-linked products after the cross-linking reaction. For example, the isolated covalently linked complex could be treated with dithiothreitol to reduce the disulfide bond between N-(4-azidobenzoyl-[2-3H]glycyl)-cysteine (AGC) .

(3) Drug Delivery and Prodrug Development

- Brain-Targeting Prodrugs: Cysteine-based prodrugs, which may incorporate azidobenzoyl modifications for additional functionality, are being explored as a means to enhance the delivery of therapeutic drugs across the blood-brain barrier (BBB) . The antioxidant properties of cysteine and its role in glutathione synthesis make it useful in addressing oxidative stress-related neurodegenerative disorders .

- EAAT3 Transporter: Prodrugs containing a cysteine moiety can be recognized by the excitatory amino acid transporter 3 (EAAT3), which is expressed at the BBB and transports drugs into the brain .

(4) Antibody-Drug Conjugates (ADCs)

- Linkers in ADCs: Chemical conjugation strategies, including those involving cysteine, are used to link cytotoxic drugs to antibodies in the creation of antibody-drug conjugates (ADCs) . While not directly using azidobenzoyl-cysteine, the related AcBut linker is used to connect a CD33 targeting antibody and a calicheamicin derivative in ADCs .

- ALL Treatment: Pfizer conjugated an AcBut linker-calicheamicin derivative payload to G544, an IgG 4 isotype that specifically recognizes human CD22, to synthesize inotuzumab ozogamicin (InO, Besponsa™), which was approved in 2017 for the treatment of acute lymphoblastic leukemia (ALL) .

(5) Miscellaneous Applications

- Antioxidant and Other Uses: Cysteine and its salts are used in various applications, including as antioxidants in food and pharmaceuticals . N-acetylcysteine (NAC), an acetylated form of cysteine, blocks non-enzymatic H2S production . Cysteine derivatives also have reported uses in agriculture and pesticide products .

Wirkmechanismus

The mechanism of action of (4-Azidobenzoyl)cysteine primarily involves its ability to form covalent bonds with target molecules through its azido group. This group can undergo photolysis to generate a highly reactive nitrene intermediate, which can then insert into C-H, N-H, or O-H bonds of target molecules. This property makes it useful for photoaffinity labeling and studying molecular interactions .

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Key Research Findings

- Bioconjugation Efficiency: (4-Azidobenzoyl)cysteine demonstrates superior labeling efficiency over non-azide cysteine derivatives (e.g., S-acetylated cysteine) in live-cell imaging due to rapid click reactivity .

- Stability : The compound’s thiol group requires protection (e.g., disulfide formation) during storage, unlike caffeic acid, which is stable under ambient conditions .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (4-Azidobenzoyl)cysteine, and how can purity be validated?

- Methodology : Synthesis typically involves coupling 4-azidobenzoyl groups to cysteine via esterification or amidation. For example, analogous procedures (e.g., ) use reflux in ethanol with catalytic glacial acetic acid for 4–6 hours under controlled pressure . Post-synthesis, purity can be validated via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, solvent systems like ethyl acetate/hexane). Mass spectrometry (ESI-MS) confirms molecular weight, while FT-IR identifies azide (-N₃) and carbonyl (C=O) functional groups.

Q. Which analytical techniques are critical for characterizing (4-Azidobenzoyl)cysteine in vitro?

- Methodology :

- Structural Confirmation : Use H/C NMR to resolve aromatic protons (δ 7.2–8.0 ppm) and cysteine backbone signals (δ 3.0–4.5 ppm). Compare with reference spectra from similar azidobenzoyl derivatives .

- Quantification : Electrochemical sensors (e.g., modified carbon nanotubes) enable nanomolar detection in biological matrices, as demonstrated for cysteine derivatives in . Calibrate with standard curves (0.7 nM–200 µM range) and validate reproducibility via triplicate measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity of (4-Azidobenzoyl)cysteine across studies?

- Methodology :

- Systematic Meta-Analysis : Collate data from enzymatic assays (e.g., callose synthase inhibition/activation, as in ) and assess variables like substrate concentration (10–10,000 µM), pH, and cofactor presence.

- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±5% for spectrophotometric assays) and methodological variability (e.g., batch-to-batch synthesis differences). Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

- Mechanistic Studies : Use site-directed mutagenesis or isotopic labeling to probe cysteine-azidobenzoyl interactions in target proteins, as outlined in for ADP-ribosylation studies .

Q. What experimental designs are recommended for studying the photochemical reactivity of the azide group in (4-Azidobenzoyl)cysteine?

- Methodology :

- UV-Vis Spectroscopy : Monitor azide decomposition (λ~260 nm) under controlled UV irradiation (254 nm, 10 mW/cm²). Compare kinetics in aerobic vs. anaerobic conditions.

- Crosslinking Applications : Incubate with model proteins (e.g., BSA) and trigger photolysis. Analyze covalent adducts via SDS-PAGE (Coomassie staining) and LC-MS/MS for crosslink site identification .

Q. How can electrochemical nanosensors improve detection limits for (4-Azidobenzoyl)cysteine in complex biological samples?

- Methodology :

- Sensor Fabrication : Functionalize multi-walled carbon nanotubes (MWCNTs) with pyrazole derivatives (see ). Optimize electrode modification cycles (e.g., 10 cycles at 50 mV/s in 0.1 M PBS).

- Real-Sample Validation : Spike serum or cell lysates with known (4-Azidobenzoyl)cysteine concentrations. Use standard addition methods to correct for matrix effects. Report limits of detection (LOD) and quantification (LOQ) with ±5% precision thresholds .

Data Handling & Reporting Standards

Q. What criteria should guide the inclusion of raw data vs. processed data in publications on (4-Azidobenzoyl)cysteine?

- Guidelines :

- Raw Data : Archive large datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials or repositories (Figshare, Zenodo). Provide metadata (instrument settings, calibration dates).

- Processed Data : Include statistically analyzed results (mean ± SD, n≥3) in main figures. Use tables for comparative IC₅₀ values or kinetic parameters, ensuring alignment with hypotheses .

Q. How should researchers address ethical considerations in studies involving (4-Azidobenzoyl)cysteine and human-derived samples?

- Protocols :

- IRB Approval : Submit detailed experimental plans (dose ranges, toxicity screening) to institutional review boards. Reference prior in vitro safety data (e.g., LD₅₀ from rodent studies).

- Participant Consent : Disclose potential risks (e.g., phototoxicity) and anonymize data per GDPR/HIPAA standards. See for participant selection frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.